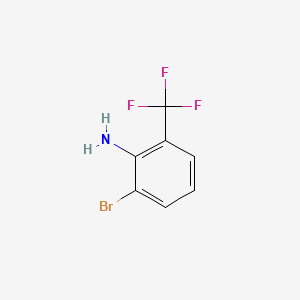

2-Bromo-6-(trifluoromethyl)aniline

描述

属性

IUPAC Name |

2-bromo-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSYRDIUPNIUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207158 | |

| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58458-13-2 | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-6-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data and outlining detailed experimental protocols for its characterization.

Core Physical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₅BrF₃N.[1][2] Its structural characteristics, featuring a bromine atom and a trifluoromethyl group on the aniline scaffold, significantly influence its physical and chemical behavior.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that several of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1] |

| Physical State | Liquid | |

| Appearance | Clear Yellow Liquid | [3] |

| Boiling Point (Predicted) | 215.6 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.697 ± 0.06 g/cm³ | [4] |

| Flash Point | 84.2 °C | |

| pKa (Predicted) | -0.60 ± 0.10 |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in synthesis, formulation, and quality control. The following sections provide detailed methodologies for the experimental determination of its key physical constants.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

This compound sample

-

Thiele tube or oil bath

-

High-temperature-resistant mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Clamp the assembly in a Thiele tube or an oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently and evenly.

-

As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement two more times and calculate the average boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL, with a calibrated volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample, recording its mass (m₃).

-

Calculate the density of the sample using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound sample

-

Selected organic solvents (e.g., methanol, ethanol, dichloromethane, dimethyl sulfoxide)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent has completely evaporated, weigh the evaporating dish with the residue.

-

Calculate the solubility in g/L or mg/mL.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes skin and serious eye irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[3] In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[3]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations. The predicted values have not been experimentally verified and should be used with caution.

References

- 1. This compound | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound CAS#: 58458-13-2 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Overview of 2-Bromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Bromo-6-(trifluoromethyl)aniline, a key building block in modern synthetic chemistry. Its unique structural features make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its fundamental physicochemical properties, and potential applications, and provides a logical workflow for its analysis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C7H5BrF3N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1][3] |

| CAS Number | 58458-13-2 | [1][2][3] |

| Boiling Point | 215.6±35.0 °C (Predicted) | [3][4] |

| Density | 1.697±0.06 g/cm3 (Predicted) | [3][4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |

Analytical Workflow for Quality Control

The following diagram illustrates a standard workflow for the quality control and characterization of this compound. This process ensures the purity and identity of the compound before its use in further synthetic steps.

References

In-Depth Technical Guide to 2-Bromo-6-(trifluoromethyl)aniline: Structure, Isomers, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document details the structural and physicochemical properties of the core compound and its key isomers. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide explores the landscape of positional isomers of bromo(trifluoromethyl)aniline, presenting their comparative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the isomeric relationships and a general workflow for the characterization of these compounds.

Structural and Physicochemical Properties

This compound is a substituted aniline featuring a bromine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 58458-13-2 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Liquid | |

| Boiling Point | 215.6 ± 35.0 °C at 760 mmHg (Predicted) | |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | |

| SMILES | C1=CC(=C(C(=C1)Br)N)C(F)(F)F | [1] |

| InChI | InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | [1] |

Isomers of Bromo(trifluoromethyl)aniline

The relative positions of the bromo, trifluoromethyl, and amino groups on the aniline ring give rise to several positional isomers. These isomers can exhibit distinct physical and chemical properties, which is a critical consideration in synthetic chemistry and drug development.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.02 | White to light yellow crystalline powder | 47-49 | 81-82 (at reduced pressure) | 1.675 at 25 °C | 1.522 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | Liquid | Not available | Not available | Not available | Not available |

| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | 240.02 | Liquid | Not available | 84-86 (at 5 mmHg) | 1.71 at 25 °C | 1.532 |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | Not available | Not available | Not available | Not available | Not available |

| 3-Bromo-4-(trifluoromethyl)aniline | 172215-91-7 | C₇H₅BrF₃N | 240.02 | Not available | Not available | Not available | Not available | Not available |

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-(trifluoromethyl)aniline. The trifluoromethyl group is a meta-director, and the amino group is an ortho-, para-director. Due to the strong activating nature of the amino group, direct bromination can lead to multiple products. A common strategy to control the regioselectivity is the protection of the amino group, followed by bromination and deprotection. However, direct bromination under controlled conditions can also be employed.

Materials:

-

2-(Trifluoromethyl)aniline

-

Hydrobromic acid (48%)

-

Hydrogen peroxide (30%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrobromic acid to the stirred solution.

-

From a dropping funnel, add hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium thiosulfate solution, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shifts of the aromatic protons will be indicative of the substitution pattern. The amino protons will typically appear as a broad singlet.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. The trifluoromethyl group will give a singlet, and its chemical shift can help confirm the structure.

-

Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid isomers, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretching of the primary amine: Two bands in the region of 3500-3300 cm⁻¹.

-

C-F stretching of the trifluoromethyl group: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Observe the molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic M+2 isotopic peak with nearly equal intensity to the M⁺ peak will be observed.

-

Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure. Common fragments may arise from the loss of Br, CF₃, or HCN.

Role in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, the substituted aniline scaffold is a well-established pharmacophore in medicinal chemistry. The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

Aniline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy.[7] The aniline moiety can form key hydrogen bond interactions with the hinge region of the kinase active site. The trifluoromethyl group can provide additional hydrophobic interactions and improve the overall pharmacokinetic profile of the molecule.

Although no specific signaling pathway has been directly linked to this compound, a hypothetical role as a building block for a kinase inhibitor can be illustrated.

Conclusion

This compound is a valuable chemical entity with potential applications in the development of new pharmaceuticals and materials. This guide has provided a detailed summary of its structural properties, along with those of its isomers. The outlined experimental protocols for synthesis and characterization serve as a practical resource for researchers in the field. While direct biological data for this specific molecule is limited, its structural motifs suggest a high potential for its use as a scaffold in the design of bioactive compounds, particularly kinase inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Brom-5-(trifluormethyl)anilin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Solubility of 2-Bromo-6-(trifluoromethyl)aniline in Organic Solvents: An In-depth Technical Guide

Introduction

2-Bromo-6-(trifluoromethyl)aniline is a substituted aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its utility in these applications is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation. This technical guide addresses the solubility of this compound, providing a predictive analysis based on its molecular structure and detailed experimental protocols for its quantitative determination, thereby equipping researchers, scientists, and drug development professionals with essential knowledge for its effective application. It is important to note that as of the preparation of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively available in the public domain.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties:

-

Aniline Moiety: The primary amine (-NH2) group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Aromatic Ring: The benzene ring provides a significant non-polar, hydrophobic character to the molecule, favoring solubility in non-polar and aromatic solvents.[1]

-

Bromine Atom: The bromine substituent adds to the molecular weight and polarizability of the molecule, contributing to van der Waals forces and potentially enhancing solubility in non-polar and weakly polar solvents.

-

Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing.[2][3] Its presence generally increases a molecule's solubility in non-polar solvents and can enhance metabolic stability.[2][3]

The interplay of these functional groups results in a molecule with a complex solubility profile, necessitating experimental determination for precise quantitative data. Aromatic amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[4][5]

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the structural features of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Justification |

| Polar Protic | Methanol | Moderate to High | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Moderate to High | Similar to methanol, hydrogen bonding is possible.[6] | |

| Isopropanol | Moderate | Increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |

| Water | Low to Sparingly Soluble | The large hydrophobic aromatic ring and trifluoromethyl group likely dominate over the polar amine group, limiting aqueous solubility.[7] | |

| Polar Aprotic | Acetone | High | The polar carbonyl group can interact with the amine group, and the overall polarity is suitable for dissolving the molecule. |

| Acetonitrile | Moderate to High | The polar nitrile group and its ability to act as a hydrogen bond acceptor favor dissolution. | |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of forming strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar a-protic solvent, very effective at dissolving a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides good solvation for the aromatic ring. | |

| Non-Polar | Hexane | Low to Moderate | The non-polar nature of hexane will primarily interact with the aromatic ring and trifluoromethyl group, but the polar amine group will limit high solubility.[1] |

| Toluene | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the aniline's benzene ring.[1] | |

| Dichloromethane (DCM) | High | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its moderate polarity. | |

| Chloroform | High | Similar to dichloromethane, it is a versatile solvent for a wide range of organic molecules. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following section details two robust and widely used methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method provides a direct and accurate measurement of solubility by determining the mass of the solute dissolved in a known mass of a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Periodically analyze aliquots to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed.

-

Aliquot Withdrawal and Weighing: Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Transfer the aliquot to a pre-weighed, dry evaporating dish and record the total mass.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without causing sublimation or decomposition of the solute.

-

Drying and Final Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue to a constant mass in a vacuum oven.

-

Calculation: The solubility (S) is calculated in g/L using the following formula:

S (g/L) = (Mass of dried residue (g) / Volume of aliquot (L))

References

- 1. quora.com [quora.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

In-Depth Technical Guide: 2-Bromo-6-(trifluoromethyl)aniline Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromo-6-(trifluoromethyl)aniline (CAS No: 58458-13-2), a key reagent in various synthetic applications. The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Hazard Profile

This compound is a substituted aniline with the molecular formula C₇H₅BrF₃N.[1] A summary of its key quantitative properties is presented below. It is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 240.02 g/mol | [1] |

| Boiling Point | 215.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3 | 2.8 | [1] |

| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [1][3] |

Hazard Identification and Classification

This chemical is classified as harmful and an irritant under the Globally Harmonized System (GHS).[1] It is crucial to understand these hazards before handling the substance.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the derivation of the toxicological and physicochemical data presented in the available Safety Data Sheets are not provided in the publicly accessible documentation. The hazard classifications are typically based on data from analogous compounds, computational toxicology models, and/or non-publicly available internal studies conducted by the manufacturers. For detailed experimental methodologies, it is recommended to consult specialized toxicological databases or contact the chemical supplier directly.

Safe Handling and Storage

Proper handling and storage are paramount to minimizing exposure risks.

-

Avoid all personal contact, including the inhalation of dust or fumes.[4]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep containers tightly closed to prevent contamination and leakage.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release Measures

In the case of a spill, a structured response is necessary to mitigate the hazard.

Spill Response Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.[7]

-

Absorb: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, sweep up carefully to avoid generating dust.[5]

-

Collect: Place the absorbed material or swept-up solid into a suitable, labeled, and sealed container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste material through a licensed professional waste disposal service.[6]

Caption: Logical workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides, hydrogen bromide, and hydrogen fluoride may be generated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Disposal of this compound and its contaminated packaging must be handled with care.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[6]

References

- 1. This compound | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 58458-13-2 [amp.chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Bromo-6-(trifluoromethyl)aniline for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Bromo-6-(trifluoromethyl)aniline, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, quality control parameters, and key applications in synthetic chemistry, supported by detailed experimental protocols and visual workflows.

Chemical Properties and Commercial Availability

This compound is a substituted aniline featuring a bromine atom and a trifluoromethyl group ortho to the amine. This unique substitution pattern makes it a valuable synthon for introducing specific functionalities into target molecules. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom allows for a diverse range of chemical transformations.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 58458-13-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₅BrF₃N | --INVALID-LINK--[2] |

| Molecular Weight | 240.02 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from supplier data for isomers |

| Boiling Point | 215.6 ± 35.0 °C (Predicted) | --INVALID-LINK--[3] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[3] |

| Purity | Typically ≥98% | --INVALID-LINK--[2] |

Commercial Suppliers

A number of chemical suppliers offer this compound in various quantities, from milligrams for research purposes to kilograms for larger-scale development. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and impurity profile.

| Supplier | Product Number | Purity Specification |

| --INVALID-LINK-- | F231189 | 98% |

| --INVALID-LINK-- | CIAH987F3385 | 98% |

| --INVALID-LINK-- | 58458-13-2 | Inquire |

Synthesis and Quality Control

The synthesis of this compound typically involves the regioselective bromination of 2-(trifluoromethyl)aniline. Careful control of the reaction conditions is necessary to achieve the desired isomer and minimize the formation of impurities.

Synthetic Pathway

A plausible synthetic route involves the direct bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. Due to the steric hindrance from the trifluoromethyl group, the bromine is directed to the other ortho position.

Quality Control and Impurity Profile

The purity of this compound is typically assessed by Gas Chromatography (GC) and confirmed by ¹H NMR, FT-IR, and Mass Spectrometry. A Certificate of Analysis should be requested from the supplier, detailing the purity and the levels of any significant impurities.

Potential Impurities:

-

Starting Material: Unreacted 2-(trifluoromethyl)aniline.

-

Isomeric Impurities: Other brominated isomers of 2-(trifluoromethyl)aniline, such as 4-bromo-2-(trifluoromethyl)aniline.

-

Over-brominated Products: Dibromo-(trifluoromethyl)aniline species.[4]

Analytical Techniques:

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | A major peak corresponding to the product and minor peaks for impurities. |

| ¹H NMR | Structural confirmation. | Aromatic protons with characteristic shifts and coupling patterns. |

| FT-IR | Identification of functional groups. | N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and C-Br stretching. |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | A molecular ion peak with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).[4] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile building block for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reaction of this compound with boronic acids or esters provides access to a wide range of biaryl and substituted aniline derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1).

-

Reaction Execution: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of diarylamines and other N-arylated compounds from this compound and a primary or secondary amine.[5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.), followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring for the necessary time (monitored by GC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution, particularly when additional activating groups are present or under forcing conditions.[7][8]

Experimental Protocol: General Considerations for SNAr Reactions

-

Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amides are typically required.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the reaction.

-

Temperature: Elevated temperatures are generally necessary to overcome the activation energy of the reaction.

-

Reaction Monitoring: Progress should be carefully monitored by an appropriate analytical technique to avoid decomposition of starting materials or products.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it an ideal substrate for a range of cross-coupling and substitution reactions. A thorough understanding of its properties, sourcing, and reaction protocols, as outlined in this guide, is essential for its effective and safe use in research and development.

References

- 1. This compound | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound CAS#: 58458-13-2 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

The Trifluoromethyl Group: A Keystone in Modern Aniline-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Aniline and its derivatives represent a vast and privileged scaffold, forming the core of numerous approved drugs. However, unsubstituted anilines often suffer from poor metabolic stability and suboptimal physicochemical properties. The introduction of the trifluoromethyl (CF3) group has emerged as a powerful strategy to overcome these limitations. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in aniline derivatives, detailing its impact on physicochemical properties, biological activity, and metabolic stability, supported by quantitative data, experimental protocols, and logical diagrams.

Modulation of Physicochemical Properties

The trifluoromethyl group is a unique substituent, acting as a bioisostere for methyl or chloro groups, yet possessing distinct electronic and steric properties.[1] Its incorporation onto an aniline ring profoundly alters key physicochemical parameters critical for drug efficacy.[2]

Electron-Withdrawing Effects and pKa

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] When appended to an aniline ring, it significantly reduces the electron density on the nitrogen atom. This inductive effect decreases the basicity of the aniline, resulting in a lower pKa value.[4] This modulation of pKa is crucial as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and binding to the target protein.[4]

| Compound | Position of CF3 | pKa |

| Aniline | - | 4.62[5] |

| 3-(Trifluoromethyl)aniline | meta | 3.50 |

| 4-(Trifluoromethyl)aniline | para | 2.75[5] |

Lipophilicity (logP)

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[3] Its addition to an aniline derivative generally increases the overall lipophilicity of the molecule, as measured by the partition coefficient (logP).[6] This enhancement in lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the blood-brain barrier, potentially increasing its bioavailability and distribution to target tissues.[7] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity.[3]

| Compound | logP |

| Aniline | 0.90 |

| 3-(Trifluoromethyl)aniline | 2.43 |

| 4-(Trifluoromethyl)aniline | 2.56 |

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][9] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can effectively block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][9]

| Parameter | Molecule without CF3 (e.g., -CH3) | Molecule with CF3 | Rationale |

| Half-life (t½) in vitro | Shorter | Longer | The CF3 group blocks oxidative metabolism, slowing the clearance of the parent drug.[9] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism by CYP enzymes leads to a lower intrinsic clearance value.[9] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[9] |

Impact on Biological Activity and Case Studies

The physicochemical alterations induced by the trifluoromethyl group translate into significant effects on the biological activity of aniline derivatives. These effects can range from increased binding affinity and potency to improved selectivity for the target.

Enhanced Binding Affinity and Potency

The CF3 group can participate in various non-covalent interactions within a protein's binding pocket, including hydrophobic interactions and unique multipolar interactions (e.g., orthogonal dipole-dipole interactions), which can enhance binding affinity.[8] Its strong electron-withdrawing nature can also influence the electronic properties of the aniline scaffold, leading to more favorable interactions with the target.[7] This often results in a significant increase in the potency of the drug candidate.

Several FDA-approved drugs containing a trifluoromethylaniline moiety exemplify these principles:

-

Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.[10] The trifluoromethyl group on the aniline ring is crucial for its antagonist activity at the androgen receptor.[11][12][13] Nilutamide competitively inhibits the binding of androgens like testosterone and dihydrotestosterone to the androgen receptor, thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[10][12][14]

-

Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis.[15] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which contains a trifluoromethylaniline core.[16] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[17][18] This inhibition depletes the pyrimidine pool in rapidly proliferating lymphocytes, arresting their cell cycle and suppressing the autoimmune response.[19]

| Drug | Target | Mechanism of Action | IC50 / Activity |

| Nilutamide | Androgen Receptor | Competitive Antagonist[11][12][13] | IC50 = 412 nM[11] |

| Leflunomide (active metabolite Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition[15][17][18] | Ki ≈ 12 nM (for human DHODH) |

Visualizing the Impact and Workflow

Diagrams can effectively illustrate the logical relationships and experimental processes discussed.

Caption: Influence of the CF3 group on drug properties.

Caption: Workflow for an in vitro metabolic stability assay.

Key Experimental Protocols

Reproducible and standardized experimental methods are crucial for accurately assessing the properties of novel compounds.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated aniline derivative.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the aniline derivative in a suitable solvent (e.g., 50:50 water-methanol).

-

Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[4]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 20 mL) of the aniline derivative solution into a beaker equipped with a magnetic stirrer.

-

-

Titration Process:

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Slowly add the standardized 0.1 M HCl from a burette in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the first or second derivative of the curve.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid (anilinium ion). The pKa of the aniline can then be calculated.

-

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated aniline derivative.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]

-

Prepare an NADPH regenerating system solution in the phosphate buffer.[9]

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the buffer.[20]

-

Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in the buffer.[21]

-

-

Incubation:

-

In a 96-well plate, add the HLM solution to the designated wells.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.[9] The 0-minute time point sample is taken immediately before this step and terminated.

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[20]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing aniline-based drug candidates. Its ability to modulate pKa, increase lipophilicity, and, most critically, enhance metabolic stability makes it a highly valuable substituent.[8] By strategically blocking sites of metabolism and improving physicochemical properties, the CF3 group contributes to the development of drugs with improved pharmacokinetic profiles, greater potency, and enhanced therapeutic efficacy.[22] The case studies of Nilutamide and Leflunomide clearly demonstrate the successful application of this strategy in delivering clinically effective medicines. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers aiming to leverage the unique advantages of the trifluoromethyl group in the design of next-generation aniline-based therapeutics.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What is Nilutamide used for? [synapse.patsnap.com]

- 11. Nilutamide - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 13. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Leflunomide - Wikipedia [en.wikipedia.org]

- 16. medtube.net [medtube.net]

- 17. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 19. ard.bmj.com [ard.bmj.com]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-(trifluoromethyl)aniline (CAS No: 58458-13-2). Due to the limited availability of public domain experimental spectra, this guide presents a combination of predicted data and expected spectroscopic characteristics based on established principles and data from analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the expected and predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insight into the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | d | ~8.0 | H-3 |

| ~7.25 | t | ~8.0 | H-4 |

| ~6.85 | d | ~8.0 | H-5 |

| ~4.5 (broad) | s | - | -NH₂ (2H) |

Note: Chemical shifts are estimations based on substituent effects on an aniline core. The amine protons' shift is concentration-dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-1 (-NH₂) |

| ~110.0 (q) | C-2 (-Br) |

| ~133.0 | C-3 |

| ~125.0 | C-4 |

| ~120.0 | C-5 |

| ~122.0 (q) | C-6 (-CF₃) |

| ~124.0 (q, J ≈ 275 Hz) | -CF₃ |

Note: Carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Strong |

| 1350 - 1150 | C-F Stretch | Strong |

| 1300 - 1200 | C-N Stretch | Medium |

| 600 - 500 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Comments |

| 241 / 239 | [M+H]⁺ | Predicted protonated molecular ion.[1] |

| 240 / 238 | [M]⁺˙ | Molecular ion peak; characteristic ~1:1 doublet due to ⁷⁹Br and ⁸¹Br isotopes.[2] |

| 160 | [M - Br]⁺ | Loss of a bromine radical. |

| 171 / 169 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 133 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |

Note: The molecular weight of this compound is 240.02 g/mol .[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16 to 64 scans for sufficient signal-to-noise.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, prepare a thin film by placing one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : Use a purged FTIR spectrometer to minimize atmospheric H₂O and CO₂ interference.

-

Data Acquisition :

-

Collect a background spectrum of the empty salt plates.

-

Place the sample "sandwich" in the instrument's sample holder.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

-

GC Method :

-

Injector : 250 °C, splitless injection of 1 µL.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : Acquire data over an m/z range of 40-400.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the isotopic distribution of bromine-containing fragments to theoretical values.

-

Mandatory Visualizations

Diagrams illustrating the experimental workflow and logical relationships of the spectroscopic techniques are provided below.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

Technical Guide: Chemical Stability and Storage of 2-Bromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Bromo-6-(trifluoromethyl)aniline. Understanding these parameters is critical for ensuring the integrity of the compound in research and development, particularly in the synthesis of active pharmaceutical ingredients where purity and stability are paramount.

Core Concepts: Chemical Stability

This compound, like many substituted anilines, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are exposure to light, air (oxygen), moisture, and elevated temperatures. Incompatibility with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents can also lead to decomposition. While stable under recommended storage conditions, deviation from these can result in the formation of impurities.[1][2][3][4][5]

Summary of Storage and Stability Data

The following table summarizes the key storage and stability information for this compound, compiled from safety data sheets and chemical supplier information.

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | Cool, dry place. Long-term storage at 2-8°C is advisable. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [5] |

| Light Exposure | Protect from light; store in an amber or opaque container. | [2][4] |

| Moisture/Humidity | Keep container tightly sealed to avoid moisture. The compound is sensitive to moisture. | [1][2] |

| Physical Appearance | Typically a clear, colorless to pale yellow liquid or solid. | [5] |

| Signs of Degradation | Discoloration (yellowing or browning) upon exposure to air and light, often due to oxidation. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [1][2][5] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen halides (HBr), and hydrogen fluoride (HF). | [4][5] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the literature, based on the reactivity of similar halogenated and trifluoromethyl-substituted anilines, the following pathways are likely:

-

Oxidation: The primary degradation pathway for anilines is oxidation, especially when exposed to air and light.[2] This can lead to the formation of colored impurities through the formation of nitroso, nitro, and polymeric species. The electron-withdrawing nature of the bromine and trifluoromethyl groups may influence the rate and products of oxidation.

-

Photodegradation: Aromatic bromine compounds are known to undergo photodegradation, which can involve the cleavage of the carbon-bromine bond.[1] UV light can induce the formation of radical species, leading to debromination and subsequent reactions.

-

Hydrolysis: Although generally less reactive towards hydrolysis under neutral conditions, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to slow degradation.

Visualization of Factors Affecting Stability

The following diagram illustrates the key factors that can impact the chemical stability of this compound.

Caption: Factors influencing the chemical stability of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound would involve forced degradation studies under various stress conditions. The following outlines a generalized experimental workflow.

Generalized Experimental Workflow for Stability Testing

Caption: A generalized workflow for conducting forced degradation studies.

Methodology for Key Experiments

1. Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For hydrolytic studies, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

-

For oxidative studies, add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.

2. Stress Conditions:

-

Thermal Stability: Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Photostability: Expose samples to a calibrated light source that provides both UV and visible light, following ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

-

Hydrolytic Stability: Maintain the pH-buffered solutions at a constant temperature (e.g., 40°C).

-

Oxidative Stability: Keep the samples with the oxidizing agent at room temperature or a slightly elevated temperature.

3. Time Points and Analysis:

-

Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).

-

Immediately analyze the samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The analytical method should be validated to separate the parent compound from its degradation products.

4. Data Presentation and Analysis:

-

Quantify the amount of remaining this compound and the formation of any degradation products at each time point.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).

-

Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of significant degradation products.

By following these protocols, researchers can gain a thorough understanding of the stability profile of this compound, ensuring its proper handling, storage, and use in scientific applications.

References

Synthesis of 2-Bromo-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-6-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the challenges of direct, regioselective bromination of 2-(trifluoromethyl)aniline, this guide focuses on a strategic multi-step synthesis commencing from 2-nitrobenzotrifluoride. This approach ensures a high-purity final product by circumventing the formation of undesired isomers.

Synthetic Strategy: A Multi-Step Approach for Regioselective Synthesis

The synthesis of this compound is complicated by the directing effects of the amino and trifluoromethyl groups. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. Direct bromination of 2-(trifluoromethyl)aniline would likely result in a mixture of products that are difficult to separate.

To overcome this, a more robust and reliable multi-step synthesis is employed, starting from 2-nitrobenzotrifluoride. This strategy involves the following key transformations:

-

Bromination of 2-Nitrobenzotrifluoride: Introduction of a bromine atom at the position meta to the nitro group and ortho to the trifluoromethyl group.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline to yield the final product.

This pathway provides excellent control over the regiochemistry, leading to the desired this compound in high purity.

Experimental Protocols

Synthesis of 2-Bromo-6-nitrobenzotrifluoride

This initial step focuses on the regioselective bromination of 2-nitrobenzotrifluoride.

Reaction Scheme:

Caption: Synthesis of 2-Bromo-6-nitrobenzotrifluoride.

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place 2-nitrobenzotrifluoride.

-

Add oleum (fuming sulfuric acid) to the vessel.

-

Slowly add a solution of bromine (Br₂) and iron(III) bromide (FeBr₃) to the mixture while maintaining a controlled temperature.

-

After the addition is complete, stir the reaction mixture at a specified temperature for a set duration to ensure complete reaction.

-

Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-bromo-6-nitrobenzotrifluoride.

-

Purification is typically achieved by distillation or chromatography.

Synthesis of this compound

The final step involves the reduction of the nitro group of 2-bromo-6-nitrobenzotrifluoride to an amine.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure (using Iron in Acidic Medium):

-

Charge a reaction flask with 2-bromo-6-nitrobenzotrifluoride and a suitable solvent such as ethanol or acetic acid.

-

Add iron powder to the mixture.

-

Heat the suspension and add concentrated hydrochloric acid dropwise.

-

Maintain the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to give the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Precursor | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 2-Nitrobenzotrifluoride | Br₂, FeBr₃, Oleum | 2-Bromo-6-nitrobenzotrifluoride | 75-85 | >95 |

| 2 | 2-Bromo-6-nitrobenzotrifluoride | Fe, HCl | This compound | 80-90 | >98 |

Logical Workflow of the Synthesis

The overall synthetic workflow is designed to ensure high regioselectivity and purity of the final product.

Caption: Overall workflow for the synthesis of this compound.

The Strategic Incorporation of Trifluoromethylated Anilines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl group (-CF3) has become a cornerstone in contemporary drug design, and its strategic placement on an aniline scaffold offers a powerful tool for medicinal chemists. Trifluoromethylated anilines are key building blocks in a multitude of approved and investigational drugs, imparting unique physicochemical and pharmacological properties that enhance therapeutic efficacy. This in-depth technical guide explores the core applications of this privileged structural motif, detailing its impact on drug metabolism, target engagement, and overall clinical performance. We will delve into the synthesis, quantitative properties, and real-world applications of trifluoromethylated anilines, providing researchers with a comprehensive resource to leverage this versatile moiety in their drug discovery programs.

Physicochemical and Pharmacokinetic Profile of Trifluoromethylated Anilines

The introduction of a trifluoromethyl group to an aniline ring profoundly alters its electronic and lipophilic character, leading to significant advantages in a molecule's drug-like properties.

Modulation of Basicity (pKa) and Lipophilicity (logP)

The strongly electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, resulting in a lower pKa. This modification can be crucial for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. Furthermore, the trifluoromethyl group significantly increases the lipophilicity (logP) of the aniline moiety, a property that can enhance membrane permeability and improve oral bioavailability.[1][2]

Table 1: Physicochemical Properties of Aniline and Trifluoromethylated Derivatives

| Compound | pKa (Predicted) | logP (Predicted) |

| Aniline | 4.6 | 0.9 |

| 2-(Trifluoromethyl)aniline | 1.8 | 2.5 |

| 3-(Trifluoromethyl)aniline | 3.5 | 2.3 |

| 4-(Trifluoromethyl)aniline | 3.8 | 2.4 |

| 3,5-Bis(trifluoromethyl)aniline | 1.7 | 3.9 |

Note: Predicted values are based on computational models and can vary slightly depending on the algorithm used.

Enhanced Metabolic Stability